3-Amino-2-phenylpropanoic acid

Descripción general

Descripción

3-Amino-2-phenylpropanoic acid, also known as phenylalanine, is an essential amino acid with the chemical formula C9H11NO2. It is a key building block in the biosynthesis of proteins and is found in many foods, including meat, fish, eggs, dairy products, and some plant-based sources. This compound plays a crucial role in various metabolic pathways and is a precursor to several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Amino-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine . Another method is the enzymatic resolution of racemic mixtures using specific microorganisms that exhibit enantiomer-specific amidohydrolyzing activity .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified for various applications .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-phenylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the amino group into a keto group, forming phenylpyruvic acid.

Reduction: The carboxyl group can be reduced to form phenylalaninol.

Substitution: The amino group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products

Phenylpyruvic acid: Formed through oxidation.

Phenylalaninol: Formed through reduction.

Acylated derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

3-Amino-2-phenylpropanoic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties make it a candidate for developing drugs that enhance cognitive function and mood regulation. Research indicates that low doses of this compound can improve cognitive functions, suggesting its potential as a cognitive enhancer .

Case Study: Neurological Applications

A study conducted by Cox and O'Hagan investigated the incorporation of isotopically labeled this compound into fungal metabolites. Although the direct application in drug synthesis was not successful, it highlighted the compound's relevance in understanding metabolic pathways in neurological contexts .

Biochemical Research

Amino Acid Metabolism Studies

In biochemical research, this compound is utilized to study amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes better, particularly how amino acids contribute to various metabolic pathways.

Data Table: Biochemical Studies Using this compound

Food Industry

Flavor Enhancer and Nutritional Supplement

The compound is explored for its potential as a flavor enhancer or nutritional supplement in functional foods. Its ability to influence taste perception makes it valuable for food manufacturers aiming to enhance product profiles.

Case Study: Functional Foods

Research has indicated that incorporating this compound into food products can improve sensory attributes and nutritional value, appealing to health-conscious consumers .

Cosmetic Formulations

Skincare Benefits

In the cosmetics industry, this compound's moisturizing and anti-aging properties make it an attractive ingredient for skincare products. Its ability to support skin hydration and elasticity is being investigated by cosmetic manufacturers.

Data Table: Cosmetic Applications

Material Science

Polymer Applications

In material science, this compound can be incorporated into polymers or coatings to enhance material properties such as flexibility and durability. This application is valuable for manufacturers looking to develop advanced materials with improved performance characteristics.

Case Study: Polymer Development

Research has demonstrated that integrating this compound into polymer matrices can significantly enhance mechanical properties, making it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of 3-Amino-2-phenylpropanoic acid involves its conversion into various bioactive molecules. For example, it is hydroxylated to form tyrosine, which is then converted into neurotransmitters like dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and the stress response .

Comparación Con Compuestos Similares

Similar Compounds

Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.

Tryptophan: An essential amino acid that serves as a precursor to serotonin, another important neurotransmitter.

Leucine: A branched-chain amino acid involved in protein synthesis and muscle repair.

Uniqueness

3-Amino-2-phenylpropanoic acid is unique due to its role as a precursor to several critical neurotransmitters. Its ability to cross the blood-brain barrier and influence brain function sets it apart from other amino acids .

Actividad Biológica

3-Amino-2-phenylpropanoic acid (commonly referred to as β-phenylalanine) is an amino acid derivative that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

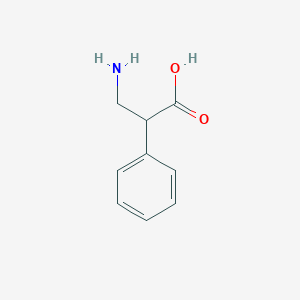

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molar Mass : 165.19 g/mol

Its structure features an amino group, a phenyl group, and a propanoic acid moiety, contributing to its unique biological properties.

Target Interactions

Research indicates that this compound may interact with various biological targets, particularly histone deacetylases (HDACs). Inhibition of HDACs can lead to:

- Relaxation of Chromatin Structure : This promotes gene transcription and potentially alters cellular processes such as differentiation and apoptosis.

Biochemical Pathways

The compound's ability to inhibit HDACs suggests a role in several critical pathways, including:

- Cell Cycle Regulation : Modulating the progression through different phases.

- Differentiation : Influencing the maturation of cells.

- Apoptosis : Affecting programmed cell death mechanisms.

Antioxidant Properties

This compound exhibits antioxidant activity, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in therapeutic contexts where oxidative damage is a concern.

Neuroprotective Effects

Studies have indicated potential neuroprotective effects of this compound. It may support neuronal health by modulating neurotransmitter levels and protecting against neurodegeneration.

Drug Development

The compound has been explored as a precursor in drug synthesis, particularly in developing prodrugs aimed at enhancing bioavailability and therapeutic efficacy. For instance, it has been investigated as a building block in synthesizing compounds targeting specific enzymes or receptors .

Case Studies

- Synthesis of Isotopically Labeled Compounds :

- Anticancer Research :

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | HDAC inhibition, antioxidant, neuroprotective effects |

| L-Phenylalanine | Amino acid precursor | Essential amino acid, protein synthesis |

| Tyrosine | Hydroxylated phenylalanine | Precursor to neurotransmitters (dopamine) |

Propiedades

IUPAC Name |

3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507253 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-95-0 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was the absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid confirmed in the study?

A1: The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was confirmed through a multi-step process []. Firstly, it was synthesized using an enantioselective approach involving the use of a chiral oxazolidinone auxiliary. Then, the final compound was reacted with (1S)-(+)-camphor-10-sulfonic acid to form a salt. This salt was then analyzed using X-ray crystallography, a technique that allows for the determination of the three-dimensional structure of molecules. The resulting crystal structure unambiguously established the absolute configuration of the synthesized (R)-(+)-3-amino-2-phenylpropanoic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.